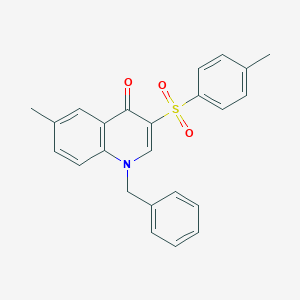

1-benzyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

CAS No.: 2549056-47-3

Cat. No.: VC11841167

Molecular Formula: C24H21NO3S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549056-47-3 |

|---|---|

| Molecular Formula | C24H21NO3S |

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | 1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |

| Standard InChI | InChI=1S/C24H21NO3S/c1-17-8-11-20(12-9-17)29(27,28)23-16-25(15-19-6-4-3-5-7-19)22-13-10-18(2)14-21(22)24(23)26/h3-14,16H,15H2,1-2H3 |

| Standard InChI Key | DJLUQWNSOVBTTE-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinolin-4-one core fused with a benzene ring (positions 1–8) and a pyridone ring (positions 1, 2, 3, 4). Key substituents include:

-

Position 1: Benzyl group (C₆H₅CH₂)

-

Position 3: 4-Methylbenzenesulfonyl group (Tosyl, CH₃C₆H₄SO₂)

-

Position 6: Methyl group (CH₃)

The IUPAC name is 1-benzyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one, and its SMILES notation is CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC4=CC=CC=C4 .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₁NO₃S |

| Molecular Weight | 403.5 g/mol |

| PubChem CID | 154884242 |

| Topological Polar Surface | 74.8 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Pathways

General Strategies

Quinolin-4-one derivatives are typically synthesized via:

-

Palladium-Catalyzed Cross-Coupling: As demonstrated in PMC6359680 , Pd-mediated Heck or Buchwald-Hartwig reactions enable aryl-aryl bond formation.

-

Sulfonylation: Introduction of the tosyl group using 4-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine) .

-

Cyclization: Knoevenagel condensation followed by intramolecular cyclization to form the quinoline core .

Proposed Synthesis for Target Compound

-

Starting Material: 6-Methyl-1,4-dihydroquinolin-4-one.

-

Benzylation: React with benzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the benzyl group at position 1.

-

Sulfonylation: Treat with TsCl in dichloromethane (DCM) and pyridine to install the tosyl group at position 3 .

-

Purification: Column chromatography (hexane/ethyl acetate) yields the final product.

Key Reaction Conditions:

Applications in Drug Development

Lead Optimization

-

Structural Modifications:

Target Indications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume